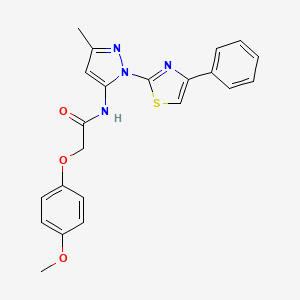

2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Description

2-(4-Methoxyphenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a heterocyclic acetamide derivative characterized by a pyrazole-thiazole scaffold. Its structure features:

- A pyrazole ring substituted at position 1 with a 4-phenylthiazol-2-yl group and at position 3 with a methyl group.

- An acetamide linker connecting the pyrazole to a 4-methoxyphenoxy moiety.

This compound’s design combines pharmacophores known for diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-15-12-20(24-21(27)13-29-18-10-8-17(28-2)9-11-18)26(25-15)22-23-19(14-30-22)16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXSSOMFNTZQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)OC)C3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule that combines multiple pharmacophores, making it a subject of interest in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features several important structural components:

- Methoxyphenoxy group : Contributes to lipophilicity and potential receptor interactions.

- Thiazole and pyrazole rings : Known for their biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The thiazole and pyrazole moieties can inhibit key enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

- Receptor Modulation : The methoxyphenoxy group may enhance binding affinity to specific receptors, facilitating downstream signaling pathways that can lead to therapeutic effects.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For example, aminothiazole derivatives have shown significant antiviral activity against influenza viruses, suggesting potential applications in treating viral infections .

Antioxidant Properties

Studies have demonstrated that thiazole-containing compounds possess antioxidant capabilities. The ability to scavenge free radicals can contribute to cellular protection against oxidative stress, which is implicated in various diseases .

Antibacterial Activity

The compound’s structural analogs have been tested for antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring has been linked to enhanced antibacterial properties, making these compounds potential candidates for developing new antibiotics .

Cytotoxicity and Anticancer Potential

Cytotoxicity assays conducted on various cancer cell lines have revealed that compounds with similar structures exhibit selective cytotoxic effects. For instance, certain thiazole derivatives demonstrated significant inhibition of cancer cell proliferation while maintaining low toxicity towards normal cells .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-methyl group on the pyrazole in the target compound may enhance metabolic stability compared to bulkier tert-butyl groups in compound 13d .

Synthetic Accessibility :

- Yields for analogous compounds vary widely (15–44%), influenced by substituent complexity and reaction conditions . The target compound’s synthesis likely requires multi-step coupling reactions, as seen in related thiazole-acetamide syntheses .

Biological Relevance: Thiazole-pyrazole hybrids (e.g., compound 3 in ) demonstrate anticancer activity via kinase inhibition, suggesting a plausible mechanism for the target compound.

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Lipophilicity: The 4-methoxyphenoxy group may increase lipophilicity compared to unsubstituted phenoxy derivatives, enhancing membrane permeability .

- Electronic Effects : The electron-donating methoxy group could modulate binding affinity to targets like kinases or nucleic acids .

- Thermodynamic Stability : Pyrazole-thiazole frameworks often exhibit high thermal stability, as evidenced by crystallographic studies in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.